![molecular formula C13H16N4OS B2892061 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide CAS No. 2097919-71-4](/img/structure/B2892061.png)
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide
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Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide, also known as TETA-BTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compound Synthesis
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide is involved in the synthesis of various innovative heterocyclic compounds. For instance, it can serve as a precursor in the synthesis of pyrrole, pyridine, coumarin, thiazole, and several other heterocycles. These compounds have been evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The structural characterization of these compounds is thorough, involving techniques such as IR, MS, NMR, and spectroscopic analysis, ensuring their potential application in agricultural pest control strategies (Fadda et al., 2017).
Antimicrobial Activity
The compound also plays a crucial role in the green synthesis of 1,4-disubstituted 1,2,3-triazoles, which exhibit significant antimicrobial activities. These triazoles are synthesized via a 1,3-dipolar cycloaddition reaction, showcasing effectiveness against a range of bacterial and fungal strains. The ultrasound-assisted synthesis of these compounds results in reduced reaction times and higher yields, indicating a sustainable approach to developing new antimicrobial agents (Rezki, 2016).
Chemoselective Acetylation
Moreover, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide is instrumental in the chemoselective acetylation of 2-aminophenol, yielding N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This process leverages immobilized lipase catalysis, emphasizing the compound's significance in facilitating enzyme-mediated reactions that are pivotal for pharmaceutical applications, particularly in the context of antimalarial drug synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-8-9-17-15-6-7-16-17)11-19-10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZVTSBOHCXGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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